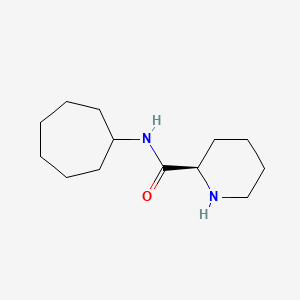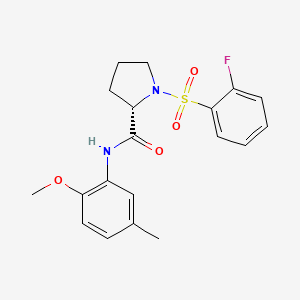![molecular formula C12H19NO4 B7645350 2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid, also known as CPCCOEt, is a synthetic compound that belongs to the family of metabotropic glutamate receptor (mGluR) antagonists. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In
Wirkmechanismus
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid acts as a competitive antagonist of mGluR1, which inhibits the activity of the receptor. This results in a decrease in the release of neurotransmitters, such as glutamate, which is involved in the regulation of synaptic transmission and plasticity. This compound has been shown to have a selective effect on mGluR1, which makes it a promising therapeutic agent for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate in the hippocampus, which is involved in the regulation of learning and memory. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the mGluR1 receptor. In addition, this compound has been shown to have anticonvulsant effects, which may be due to its ability to modulate the activity of the glutamatergic system.
Vorteile Und Einschränkungen Für Laborexperimente
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid has several advantages for lab experiments. It has a high affinity for mGluR1, which makes it a useful tool for investigating the role of this receptor in various neurological and psychiatric disorders. This compound is also a selective antagonist, which means that it does not affect other receptors in the brain. However, one limitation of this compound is that it has a short half-life, which means that it needs to be administered frequently in order to maintain its therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of 2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Another direction is to investigate its mechanism of action in more detail, including its effect on other neurotransmitter systems in the brain. Finally, future studies could investigate the development of new compounds that are based on the structure of this compound, which may have improved pharmacological properties.
Synthesemethoden
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid is synthesized by reacting cyclopentylmagnesium bromide with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with (2S)-2-amino-6-methylheptane-1,7-diol in the presence of diisopropylethylamine to yield this compound. The purity of the final product is confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for mGluR1, which is involved in the regulation of synaptic transmission and plasticity. This compound has been used in several studies to investigate the role of mGluR1 in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(15)8-13(9-4-1-2-5-9)12(16)10-6-3-7-17-10/h9-10H,1-8H2,(H,14,15)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCLXNGOXCXKG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)[C@@H]2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B7645282.png)


![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)

![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)

![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)